Protonation Regioselectivity Under Superacid Conditions
In the low-temperature protonation study with FSO₃H/SO₂ClF at −65 °C, the 2-methoxybenzo[c]phenanthrene derivative (compound 5) underwent protonation to yield a mixture of two regioisomeric carbocations (5aH⁺/5bH⁺), directed ortho/para to the methoxy group [1]. By contrast, the parent benzo[c]phenanthrene (compound 1) failed to generate any stable carbocation under identical conditions, while the 6-methyl analog (compound 2) protonated exclusively at C-5, giving a single carbocation with the most deshielded carbon at δ 203.8 (C-6) [1]. The methoxy group in compound 5 thus redirects electrophilic attack away from the fjord-region C-5 position favored by alkyl substitution, establishing a qualitatively distinct reactivity profile [1].
| Evidence Dimension | Protonation outcome (electrophilic attack regioselectivity) in FSO₃H/SO₂ClF at −65 °C |
|---|---|
| Target Compound Data | 2-Methoxybenzo[c]phenanthrene (compound 5): mixture of two regioisomeric carbocations (5aH⁺/5bH⁺), protonation ortho/para to OMe; broadened resonances prevented full assignment. |
| Comparator Or Baseline | Parent B[c]Ph (compound 1): no stable carbocation formed. 6-Methyl-B[c]Ph (compound 2): single carbocation 2H⁺, attack at C-5 (δ C-6 = 203.8 ppm). 3-Hydroxy-B[c]Ph (compound 6): single carbocation 6H⁺, attack at C-4 (quantitative). |
| Quantified Difference | Qualitative difference: 2-OMe enables carbocation formation (unlike parent 1) but with mixed regiochemistry (unlike the single regioisomer from 2 or 6), demonstrating intermediate and tunable directing power. |
| Conditions | Superacid medium: FSO₃H in SO₂ClF at −65 °C; NMR characterization at low temperature (Brulé et al., J. Org. Chem. 2007, 72, 3232–3241). |
Why This Matters
For researchers designing electrophilic functionalization or studying metabolic activation via epoxide ring-opening pathways (which proceed through analogous carbocation intermediates), the distinct regiochemical outcome of 2-methoxy substitution dictates the structure of downstream nitro, bromo, or diol-epoxide derivatives, directly impacting the compound’s utility as a mechanistic probe or synthetic intermediate [1].
- [1] Brulé, C.; Laali, K. K.; Okazaki, T.; Lakshman, M. K. Structure/reactivity relationships in the benzo[c]phenanthrene skeleton: stable ion and electrophilic substitution (nitration, bromination) study of substituted analogues, novel carbocations and substituted derivatives. J. Org. Chem. 2007, 72 (9), 3232–3241. DOI: 10.1021/jo0625453 View Source
